molecular formula C21H19N3O3 B2691217 1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795298-80-4

1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2691217
CAS No.: 1795298-80-4
M. Wt: 361.401
InChI Key: CCXGFFMNRKUQBY-UHFFFAOYSA-N
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Description

1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a complex organic compound featuring a fused bicyclic structure. This compound belongs to the class of spiro compounds, which are characterized by two rings that share a single atom. The presence of the imidazo[1,2-a]pyridine moiety and the spiro-linked chroman-pyrrolidin framework makes it a unique and potentially valuable molecule in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. This can be achieved through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. The reaction proceeds through a catalytic Ortoleva-King mechanism, allowing the formation of alkenyl-substituted imidazoheterocycles.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale production would likely use continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

  • Biology: Its biological activity may be explored for potential antimicrobial, antiviral, or anticancer properties.

  • Medicine: The compound could be investigated for its therapeutic potential, possibly leading to the development of new drugs.

  • Industry: Its unique structure may find applications in materials science, such as in the development of advanced polymers or coatings.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and are known for their diverse biological activities.

  • Chroman derivatives: Compounds containing the chroman structure are often studied for their antioxidant properties.

  • Pyrrolidin derivatives: These compounds are used in various pharmaceutical applications due to their structural similarity to natural amino acids.

Uniqueness: 1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one stands out due to its unique combination of the imidazo[1,2-a]pyridine and spiro-linked chroman-pyrrolidin structures, which may confer distinct chemical and biological properties compared to its individual components.

Properties

IUPAC Name

1'-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-14-19(24-10-5-4-8-18(24)22-14)20(26)23-11-9-21(13-23)12-16(25)15-6-2-3-7-17(15)27-21/h2-8,10H,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXGFFMNRKUQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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